4-Methoxy-4-methylpiperidine hydrochloride
Overview
Description
4-Methoxy-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, featuring a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 4-Methoxy-4-methylpyridine: One common synthetic route involves the reduction of 4-methoxy-4-methylpyridine using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete reduction.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-methoxy-4-methylpiperidine with hydrochloric acid to form the hydrochloride salt. This reaction is usually performed in an aqueous solution at room temperature.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-methoxy-4-methylpiperidone.
Reduction: The compound can be reduced to form 4-methoxy-4-methylpiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Hydrogen gas and palladium catalysts are typically used.
Substitution: Hydrochloric acid and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxy-4-methylpiperidone
Reduction: 4-Methoxy-4-methylpiperidine
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-4-methylpiperidine hydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
4-Methoxy-4-methylpiperidine hydrochloride is similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and 4-methylpiperidine. its unique methoxy group and hydrochloride form distinguish it from these compounds. The presence of the methoxy group enhances its reactivity and solubility, making it more suitable for certain applications.
Comparison with Similar Compounds
Piperidine
N-methylpiperidine
4-methylpiperidine
3-methoxy-4-methylpiperidine
Properties
IUPAC Name |
4-methoxy-4-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDBMMYPIJSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606315 | |
Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-73-8 | |
Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-4-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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